molecular formula C19H14N4O B5102366 6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5102366
M. Wt: 314.3 g/mol
InChI Key: QYHWCXWIVAVDSM-UHFFFAOYSA-N
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Description

6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring, with amino and carbonitrile functional groups

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method is the one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and pyrazolone derivatives. This reaction is usually carried out in the presence of a catalyst, such as piperidine, under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyranopyrazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyranopyrazole derivatives.

Mechanism of Action

The mechanism of action of 6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-3-methyl-4-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-amino-3,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carbonitrile groups allows for versatile chemical modifications, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h1-10,15H,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHWCXWIVAVDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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